B1576090 Psyle A

Psyle A

Cat. No.: B1576090
Attention: For research use only. Not for human or veterinary use.
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Description

Psyle E is a bracelet cyclotide isolated from Carapichea ipecacuanha (). Bracelet cyclotides lack a cis-Pro residue in loop 5 and exhibit high structural variability in loops 3 and 5, which are critical for their bioactivity . Psyle E has a molecular weight of 3254.5 Da and shares conserved motifs in loops 1 (GES), 2 (VFIP), and 4 (serine residue), while differing in loops 3, 5, and 6 compared to other cyclotides like caripe 7, 10–13 .

Properties

bioactivity

Anticancer

sequence

GIACGESCVFLGCFIPGCSCKSKVCYFN

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Cyclotides

Table 1: Sequence and Molecular Weight Differences in Carapichea Cyclotides

Cyclotide Loop 3 Sequence Loop 5 Sequence Loop 6 Residue Molecular Weight (Da)
Psyle E ISSVLG Not specified Aspartic acid 3254.5
Caripe 7 TVTALL Not specified Valine 3254.5
Caripe 10 ITAAI Lysine-rich Valine 3237.4
Caripe 11 FTSVF Lysine-deficient Valine 3257.4
Caripe 12 Variant of Psyle E Not specified Valine 3219.5

Key Observations :

  • Sequence Variability : Loops 3 and 5 are hypervariable. For example, caripe 10 and 11 differ by one phenylalanine in loop 3 and a lysine in loop 5, causing a 20 Da difference .
  • Functional Implications : Psyle E and caripe 7 share identical molecular weights but differ in loop 3 (ISSVLG vs. TVTALL), suggesting divergent receptor-binding properties .

Pharmacological Comparison

Receptor Specificity

  • Cyclotide 8 (likely a caripe variant): A potent CRF1 receptor antagonist with an IC₅₀ of 0.3 nM. It inhibits CRF1-mediated cAMP production without affecting angiotensin or forskolin pathways, demonstrating high specificity .
  • Psyle Cyclotides : Derivatives from Psychotria leptothyrsa exhibit anticancer activity by chemosensitizing cancer cells to apoptosis, though their receptor targets remain uncharacterized .

Bioactivity Metrics

Table 2: Pharmacological Profiles of Selected Cyclotides
Cyclotide Source Key Activity Mechanism Reference
Psyle E C. ipecacuanha Undetermined (structural focus) N/A
Cycloviolacin O2 Viola odorata Anticancer Membrane disruption
Cyclotide 8 C. ipecacuanha CRF1 antagonism cAMP inhibition

Gaps in Psyle E Research : While Psyle E’s structural data are well-documented, its functional studies lag behind cycloviolacin O2 and cyclotide 6.

Recommendations :

  • Conduct binding assays to identify Psyle E’s molecular targets.
  • Explore synergies with existing chemotherapeutics, as seen in Psychotria cyclotides .

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